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molecular formula C8H10N2O3 B144756 2-Methoxy-5-methyl-4-nitroaniline CAS No. 134-19-0

2-Methoxy-5-methyl-4-nitroaniline

Cat. No. B144756
M. Wt: 182.18 g/mol
InChI Key: VXUMJWGCPAUKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05928998

Procedure details

a mixture of 2-methoxy-5-methyl-4-nitroaniline (20 g, 110 mmol) in 140 mL of water was heated under reflux and 48% hydrobromic acid (56 mL) was added dropwise and the mixture was heated for 20 minutes. The resulting suspension was cooled to 0° C. and treated with 40 mL of aqueous sodium nitrite (7.6 g, 110 mmol) dropwise keeping the temperature at 0° C. The suspension was added carefully dropwise to a 0° C. solution of cuprous bromide (18.1 g, 126 mmol) in 96 mL of water and 38 mL of 48% HBr. The mixture was stirred at 0° C. for 30 minutes and at room temperature for 1 hour and finally on a steam bath for 20 minutes to complete the reaction. The solid precipitate was suction filtered and dissolved in methylene chloride, washed with 400 mL of 10% sodium hydroxide, 5% sodium bisulfite, and water. The organic layer was dried, filtered, and evaporated in vacuo to give 24.9 g of dark brown solid. This was recrystallized from hexane to give 13.4 g of bromo compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
18.1 g
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
96 mL
Type
solvent
Reaction Step Three
Quantity
56 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([CH3:13])=[CH:6][C:4]=1N.N([O-])=O.[Na+].[BrH:18]>O>[Br:18][C:4]1[CH:6]=[C:7]([CH3:13])[C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(N)C=C(C(=C1)[N+](=O)[O-])C
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
cuprous bromide
Quantity
18.1 g
Type
reactant
Smiles
Name
Quantity
38 mL
Type
reactant
Smiles
Br
Name
Quantity
96 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
56 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes and at room temperature for 1 hour and finally on a steam bath for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
washed with 400 mL of 10% sodium hydroxide, 5% sodium bisulfite, and water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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